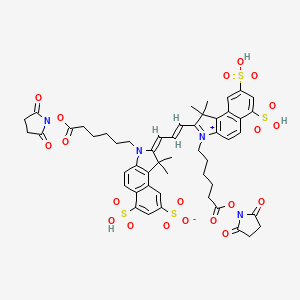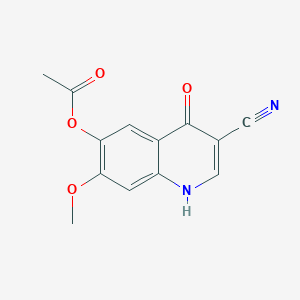
9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: is a complex organic compound that features a unique structure combining benzimidazole and anthracene moieties. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure suggests potential for interesting chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzimidazole moiety, which is then coupled with an anthracene derivative. The key steps include:
Preparation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Coupling with Anthracene: The benzimidazole derivative is then reacted with an anthracene derivative, typically involving a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to improve yield and purity, as well as ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under appropriate conditions to modify the benzimidazole or anthracene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors. The hydroxyl groups and aromatic rings can participate in hydrogen bonding and π-π interactions, which could influence its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: Shares the anthracene core but lacks the benzimidazole moiety.
Benzimidazole: Contains the benzimidazole structure but lacks the anthracene core.
Hydroxyanthracene Derivatives: Compounds like 1,8-dihydroxyanthracene share similar hydroxylation patterns.
Uniqueness
- The combination of benzimidazole and anthracene moieties in 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one provides a unique structure that can exhibit distinct chemical and biological properties not found in simpler analogs.
Propiedades
Número CAS |
824421-34-3 |
|---|---|
Fórmula molecular |
C21H14N2O4 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C21H14N2O4/c24-13-7-11-5-10-6-12(21-22-14-3-1-2-4-15(14)23-21)8-16(25)18(10)20(27)19(11)17(26)9-13/h1-4,6-9,24-26H,5H2,(H,22,23) |
Clave InChI |
GKBMANPTODITCM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)C3=NC4=CC=CC=C4N3)O)C(=O)C5=C1C=C(C=C5O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


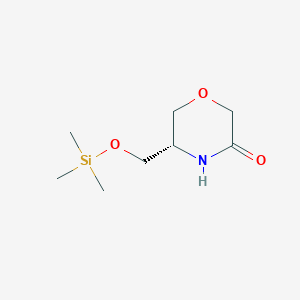
![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
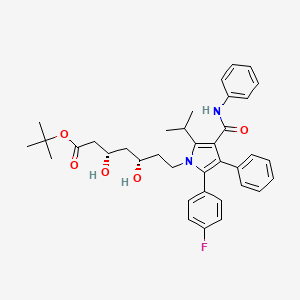
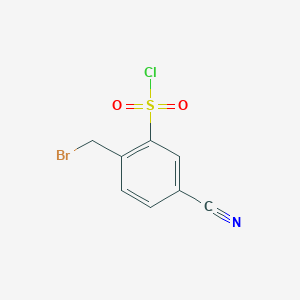
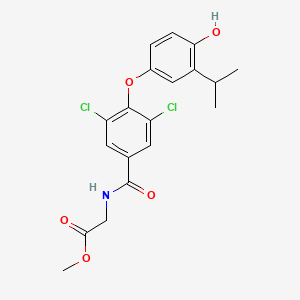
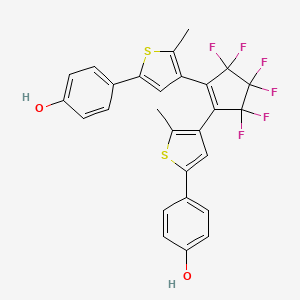

![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)

